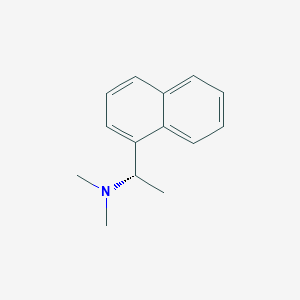

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Description

Properties

IUPAC Name |

(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRXYILTIWBHEP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446670 | |

| Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121045-73-6 | |

| Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with (S)-(-)-1-(1-naphthyl)ethylamine.

Methylation: The amine group is then methylated using formaldehyde and formic acid in a process known as Eschweiler-Clarke methylation. The reaction conditions usually involve heating the mixture to around 100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to handle the starting materials and reagents.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Produces imines or oximes.

Reduction: Yields secondary amines.

Substitution: Results in various substituted amines depending on the nucleophile used.

Scientific Research Applications

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine involves its interaction with various molecular targets:

Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

Pathways Involved: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite optical activity. In asymmetric catalysis, the (S)-form often outperforms the (R)-form in enantioselectivity due to substrate-ligand steric compatibility.

Non-Dimethylated Analog: (S)-(-)-1-(1-Naphthyl)ethylamine

Removing the dimethyl groups reduces steric hindrance, altering reactivity. In cycloiridation reactions, the primary amine [(S)-1-(1-naphthyl)ethylamine] forms iridacycles with 90% yield, whereas the dimethylated derivative produces a demethylation byproduct (11) with lower yield (42%) . This highlights the dimethyl group’s role in modulating reaction pathways.

Phenyl-Substituted Analogs

Replacing the naphthyl group with phenyl or substituted phenyl groups decreases steric and electronic effects:

- 1-Phenylethylamine Derivatives : In enantioselective difluoromethylthiolation, phenyl analogs (e.g., 2a, 2d) showed lower ee (46–57%) compared to the naphthyl variant (62%) .

- Methoxy/Bromo-Substituted Derivatives : Derivatives like (R)-N-(1-(4-methoxyphenyl)ethyl)salicylaldimine exhibit altered coordination behavior in metal complexes, with reduced catalytic efficiency in hydrogenation compared to naphthyl-based ligands .

Bulkier Ligands: (S)-N,N-Dimethyl-1-[(R)-1',2-Bis(diphenylphosphino)ferrocenyl]ethylamine

This ferrocene-based ligand demonstrates superior catalytic activity in asymmetric C–C bond formation compared to (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine. However, its synthesis is more complex, requiring multistep procedures, whereas the naphthylamine is commercially accessible and easier to handle .

Key Research Findings and Data Tables

Table 1: Enantioselectivity of Chiral Amines in Electrophilic Difluoromethylthiolation

| Entry | Ar | R | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ph | Me | 79 | 57 |

| 2 | Ph | Et | 79 | 46 |

| 3 | 1-Naphthyl | Me | 57 | 62 |

| 4 | 4-MeC₆H₄ | Me | 80 | 57 |

Table 2: Catalytic Performance in Cycloiridation Reactions

| Compound | Product | Yield (%) | Selectivity |

|---|---|---|---|

| This compound | Demethylation byproduct | 42 | Low |

| (S)-1-(1-Naphthyl)ethylamine | Iridacycle | 90 | High |

Structural and Functional Advantages

- Steric Effects : The naphthyl group’s bulkiness prevents undesired side reactions in crowded catalytic environments, enhancing selectivity .

- Electronic Effects : The electron-rich naphthalene ring stabilizes transition states via π-stacking, critical for enantioselective transformations .

- Synthetic Versatility : Unlike ferrocene-based ligands, this compound is readily modified at the ethylamine backbone for tailored applications .

Limitations and Challenges

Biological Activity

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, commonly referred to as (S)-(-)-DNE, is a chiral amine with significant biological activity due to its unique structural features. This compound has garnered attention in medicinal chemistry and neuropharmacology for its potential therapeutic applications, particularly as a selective ligand for various receptors and as an inhibitor of specific enzymes.

- Chemical Formula : C₁₄H₁₇N

- Molecular Weight : 199.29 g/mol

- CAS Number : 121045-73-6

- Optical Activity : Specific rotation [α]23/D 43° in methanol

The chiral nature of (S)-(-)-DNE allows it to interact selectively with biological receptors, leading to diverse pharmacological effects. Its structure consists of a dimethylamino group attached to a 1-naphthyl group through an ethyl chain, which enhances its binding properties compared to its enantiomer (R)-(+)-DNE.

1. Enzyme Inhibition

(S)-(-)-DNE has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (S)-(-)-DNE can potentially elevate the levels of these neurotransmitters, which may have therapeutic implications in treating conditions like depression and Parkinson's disease.

2. Receptor Interactions

Research indicates that (S)-(-)-DNE acts as a selective ligand for specific neurotransmitter receptors. Its interactions with these receptors can influence neurotransmitter systems, making it a candidate for further research in drug development targeting neurological disorders.

Comparative Biological Activity

The biological activity of (S)-(-)-DNE can be contrasted with its enantiomer and other related compounds. The following table summarizes key compounds and their notable features:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 121045-73-6 | Enantiomeric counterpart with different biological activity |

| N,N-Dimethylphenylethylamine | 100-00-0 | Lacks naphthyl group; simpler structure |

| N-Methyl-N-(1-naphthyl)ethanamine | 1194-65-0 | Different substitution pattern affecting activity |

This table illustrates the structural diversity among related compounds and highlights how the specific stereochemistry of (S)-(-)-DNE contributes to its unique biological profile.

Study on MAO Inhibition

A study conducted on the inhibitory effects of (S)-(-)-DNE on MAO revealed that it significantly affects the enzyme's activity. The compound demonstrated a competitive inhibition mechanism, leading to increased levels of neurotransmitters in vitro. This suggests potential applications in neuropharmacology, particularly for mood disorders.

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have shown that (S)-(-)-DNE exhibits selective binding to serotonin receptors. This selectivity indicates that the compound could be explored further for developing targeted therapies for anxiety and depression.

Q & A

Q. What are the primary synthetic routes for preparing enantiomerically pure (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine?

The compound is typically synthesized via enzymatic resolution of racemic amines. For example, subtilisin in a continuous flow bioreactor catalyzes the kinetic resolution of (R,S)-1-(1-naphthyl)ethylamine using 2,2,2-trifluoroethyl butyrate, yielding the (S)-enantiomer with moderate selectivity . Alternative methods include ω-transaminase-mediated asymmetric synthesis from prochiral ketones like 1-acetonaphthone, though engineering the enzyme (e.g., via random mutagenesis) is often required to enhance catalytic efficiency and enantioselectivity .

Q. How can chiral purity and structural conformation of this compound be validated experimentally?

Phosphated cyclodextrins (P-CDs) are effective chiral solvating agents for NMR analysis. At concentrations of 5–20 mM, P-CDs induce distinct splitting of proton signals in the ¹H NMR spectrum, enabling precise determination of enantiomeric excess (ee) . Single-crystal X-ray diffraction is also used to confirm absolute configuration, as demonstrated for structurally related (S)-(+)-N-benzylidene derivatives, where dihedral angles between aromatic planes provide conformational insights .

Q. What analytical applications utilize this compound or its derivatives?

Derivatives like N-1-naphthylethylenediamine dihydrochloride are critical in colorimetric assays (e.g., Bratton-Marshall reagent) for nitrite detection. Nitrite reacts with sulfanilic acid and the reagent to form a red diazo dye, enabling quantification in biochemical studies .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

Density functional theory (DFT) calculations predict stable conformers and transition states during synthesis. For example, DFT analysis of (S)-(+)-N-benzylidene derivatives revealed that the observed X-ray structure corresponds to the second most stable conformer, highlighting the role of non-covalent interactions in stabilizing intermediates . Molecular docking with engineered ω-transaminase variants can also identify mutations (e.g., F88L or V153A) that enhance substrate binding and enantioselectivity .

Q. What experimental strategies resolve contradictions in diastereoselectivity during chiral auxiliary applications?

Studies on β-lactam formation via Staudinger cycloaddition show that 1-(1-naphthyl)ethylamine as a chiral auxiliary leads to poor selectivity compared to 1-phenylethylamine. To address this, hybrid auxiliaries combining naphthyl and sterically bulky groups (e.g., ferrocenyl) are proposed to improve steric and electronic effects, as seen in related N,N-dimethylferrocenyl derivatives .

Q. How does surface adsorption affect the stability and reactivity of this compound in heterogeneous catalysis?

Low-energy electron diffraction (LEED) and temperature-programmed desorption (TPD) studies on Pd(111) surfaces reveal that adsorbate orientation impacts hydrogenation efficiency. (S)-configured amines exhibit distinct binding modes compared to (R)-enantiomers, influencing catalytic outcomes. Computational models of amino acid interactions with metal surfaces further guide reactor design to minimize decomposition .

Methodological Tables

Table 1. Key Enzymatic Resolution Conditions for (S)-(-)-Enantiomer Synthesis

| Enzyme | Substrate | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Subtilisin | (R,S)-1-(1-naphthyl)ethylamine | 3-methyl-3-pentanol | 85 | 45 | |

| ω-Transaminase (Arthrobacter sp.) | 1-acetonaphthone | Aqueous buffer | 98 | 78 |

Table 2. Computational Parameters for DFT-Based Conformational Analysis

| Parameter | Value/Description | Relevance |

|---|---|---|

| Dihedral angle (C*-N-C) | 23.0° (experimental) vs. 18.5° (DFT) | Predicts stability of azomethine conformers |

| Binding energy (ω-transaminase) | ΔG = -5.2 kcal/mol (F88L mutant) | Guides enzyme engineering for enhanced substrate affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.